

Efficacy of Propionic Acid Derivatives as Antimicrobial Agents: A Comparative Analysis

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Compound of Interest

Compound Name: 2-Fluoropropionic acid

Cat. No.: B127133

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data on the antimicrobial efficacy of **2-Fluoropropionic acid** derivatives. This guide therefore presents a comparative analysis of a closely related class of compounds—Schiff bases and esters derived from propionic acid—to serve as a representative model for evaluating antimicrobial potential within this chemical family. The data and protocols presented are based on published studies of these non-fluorinated analogues.

A series of Schiff bases and esters of propionic acid have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.^{[1][2]} The findings indicate that these derivatives exhibit a range of antimicrobial activities, with Schiff bases generally demonstrating greater potency than the corresponding esters.^[1]

Quantitative Data Summary

The antimicrobial efficacy of synthesized propionic acid derivatives was determined by measuring their Minimum Inhibitory Concentration (MIC) in µg/mL. The results are summarized in the table below. Norfloxacin and Fluconazole were used as standard reference drugs for antibacterial and antifungal activity, respectively.

Compound ID	Derivative Type	R-Group (Substituent on Aldehyde)	S. aureus (MIC µg/mL)	B. subtilis (MIC µg/mL)	E. coli (MIC µg/mL)	C. albicans (MIC µg/mL)	A. niger (MIC µg/mL)
1	Schiff Base	2-OH	500	500	1000	500	500
2	Schiff Base	4-OH	500	500	1000	500	500
3	Schiff Base	2,4-diOH	500	500	1000	250	250
4	Schiff Base	4-OCH3	500	500	500	250	250
5	Schiff Base	3-OCH3, 4-OH	500	500	500	250	250
6	Schiff Base	4-N(CH3)2	250	250	500	250	250
7	Schiff Base	4-Cl	250	250	250	500	500
8	Schiff Base	2-NO2	500	500	500	500	500
9	Schiff Base	3-NO2	250	250	250	500	500
10	Schiff Base	3,4,5-triOCH3	500	500	500	125	125
11	Schiff Base	4-OH, 3-OCH3	500	500	500	250	250
12	Schiff Base	2-Cl	250	250	250	500	500

13	Schiff Base	H	500	500	500	500	500
14	Schiff Base	2-OH, 3-OCH3	500	500	500	250	250
15	Schiff Base	4-Br	250	250	250	500	500
16	Schiff Base	2,4-diCl	250	250	250	500	500
17	Schiff Base	Cinnamaldehyde	500	250	500	500	500
18	Ester	Methyl	>1000	>1000	>1000	>1000	>1000
19	Ester	Benzyl	250	250	500	500	500
20	Ester	2-Cl-benzyl	500	500	500	500	500
21	Ester	4-Cl-benzyl	500	500	500	500	500
22	Ester	2,4-diCl-benzyl	500	500	500	500	500
23	Ester	4-NO2-benzyl	500	500	500	500	500
24	Ester	4-CH3-benzyl	500	500	500	500	500
Norfloxacin	Standard	-	10	10	10	-	-
Fluconazole	Standard	-	-	-	-	10	10

Data
sourced
from
Kumar et

al.[1][2]

[3][4]

Key Observations:

- Schiff Bases vs. Esters: Schiff base derivatives of propionic acid were generally more effective as antimicrobial agents compared to the ester derivatives.[1]
- Antibacterial Activity: The presence of electron-withdrawing groups, such as p-Br (compound 15), improved the antibacterial activity against *S. aureus* and *E. coli*. [1]
- Antifungal Activity: The presence of electron-releasing groups, specifically the 3,4,5-trimethoxy group (compound 10), enhanced the antifungal activity against *C. albicans* and *A. niger*, making it the most potent antifungal agent in the series.[1]

Experimental Protocols

Synthesis of Propionic Acid Derivatives

The synthesis of the evaluated compounds followed a two-step pathway for Schiff bases and a one-step pathway for esters.[2][3]

1. Synthesis of Propionic Acid Hydrazide:

- Ethyl propionate is reacted with hydrazine hydrate in the presence of an alcohol (e.g., ethanol).
- The reaction mixture is refluxed for a specified period.
- The solvent is removed under reduced pressure to yield propionic acid hydrazide.

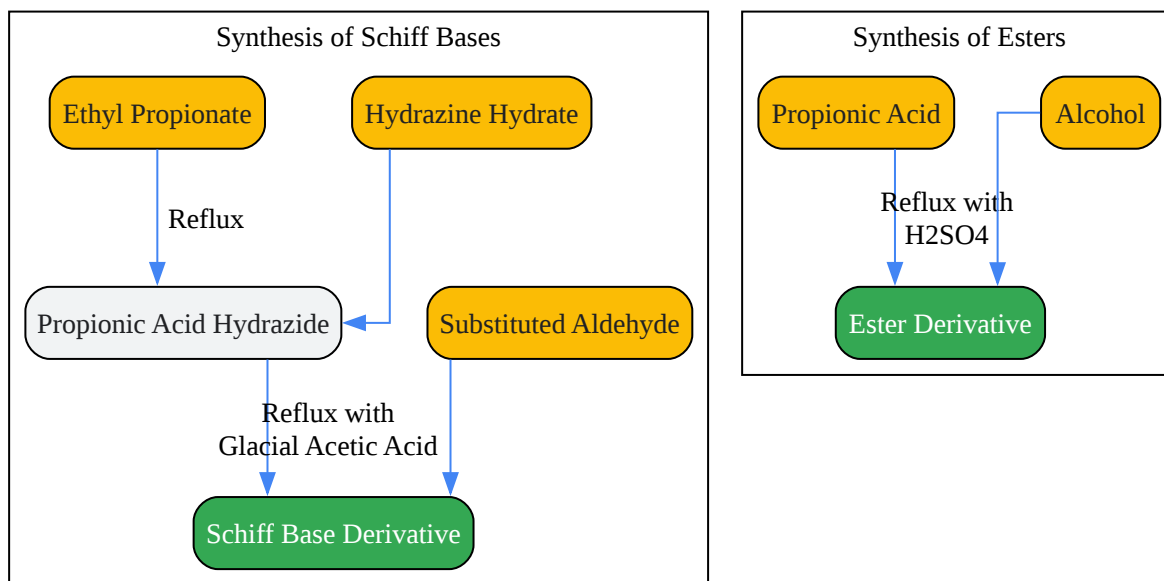
2. Synthesis of Schiff Bases (Compounds 1-17):

- Propionic acid hydrazide is dissolved in ethanol.
- A corresponding substituted aldehyde is added to the solution.
- A catalytic amount of glacial acetic acid is added.

- The mixture is refluxed for several hours.
- The resulting solid is filtered, dried, and recrystallized from ethanol.

3. Synthesis of Esters (Compounds 18-24):

- Propionic acid is mixed with the corresponding alcohol.
- A catalytic amount of concentrated sulfuric acid is added.
- The mixture is refluxed.
- After cooling, the mixture is poured into ice-cold water.
- The separated ester layer is washed with a sodium bicarbonate solution, followed by water, and then dried over anhydrous sodium sulfate.



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Caption: Synthetic pathways for propionic acid derivatives.

Antimicrobial Activity Screening

The in vitro antimicrobial potential of the synthesized compounds was evaluated using the tube dilution method.[3]

1. Preparation of Test Solutions:

- Stock solutions of the synthesized compounds are prepared in dimethylformamide (DMF).
- Serial dilutions are made to achieve final concentrations ranging from 1000 µg/mL to 7.8 µg/mL.

2. Inoculum Preparation:

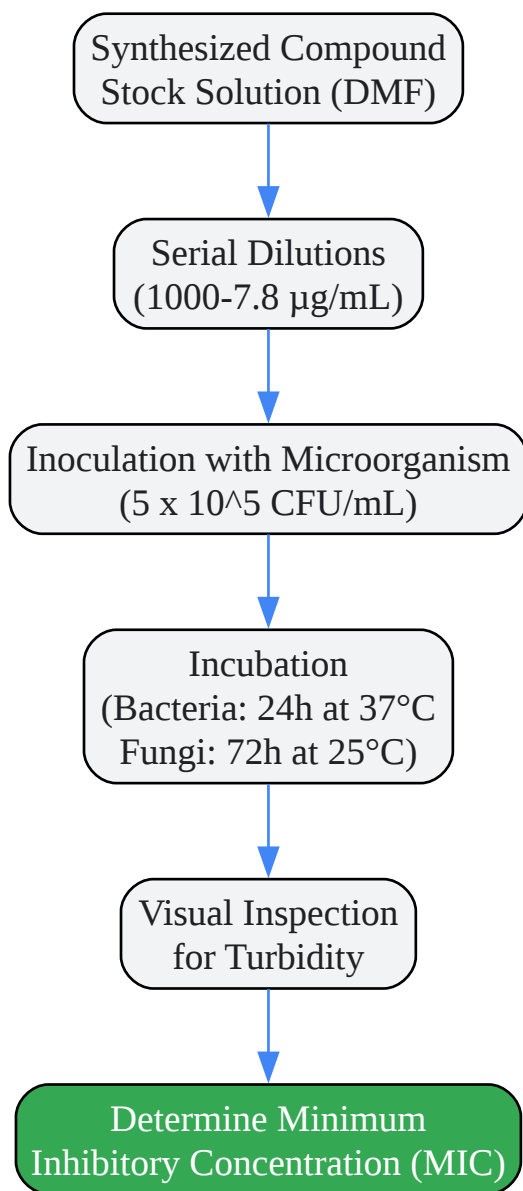
- Bacterial strains (*S. aureus*, *B. subtilis*, *E. coli*) are grown in Nutrient Broth I.P.
- Fungal strains (*C. albicans*, *A. niger*) are grown in Sabouraud Dextrose Broth I.P.
- The final inoculum size is adjusted to 5×10^5 CFU/mL.

3. Incubation:

- The inoculated tubes are incubated at 37°C for 24 hours for bacteria and at 25°C for 72 hours for fungi.

4. Determination of MIC:

- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that shows no visible growth (turbidity) after incubation.



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Caption: Workflow for antimicrobial susceptibility testing.

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